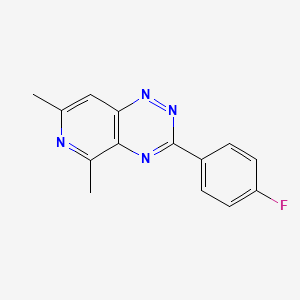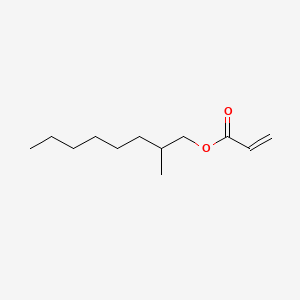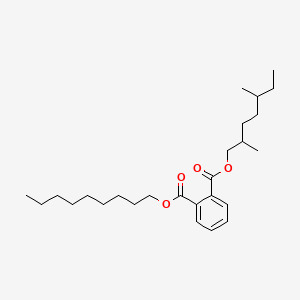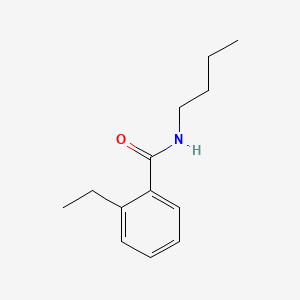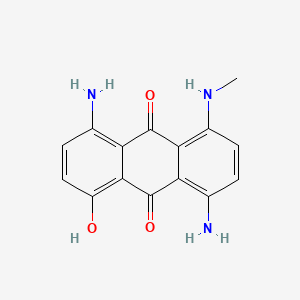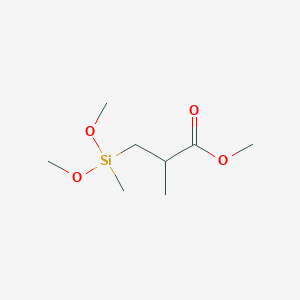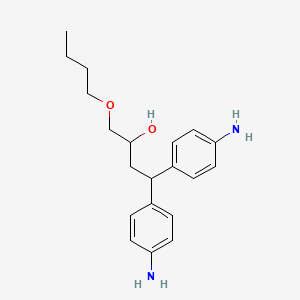
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol is an organic compound with a complex structure that includes two aminophenyl groups attached to a butoxybutanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol typically involves multiple steps. One common method includes the reaction of 4,4’-dihydroxybiphenyl with 4-chloronitrobenzene in the presence of anhydrous potassium carbonate and dimethylacetamide (DMAc) as a solvent. The reaction mixture is heated to 140°C for 2 hours and then to 160°C for 20 hours. After cooling, the product is precipitated by adding methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential as a building block in biomaterials and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with unique thermal and mechanical properties.
Mecanismo De Acción
The mechanism of action of 4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules contributes to its effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Known for its use in polyimide synthesis and similar applications in materials science.
4-Aminobiphenyl: Used in the production of dyes and as a rubber antioxidant.
Uniqueness
4,4-Bis(4-aminophenyl)-1-butoxybutan-2-ol stands out due to its unique combination of aminophenyl groups and butoxybutanol backbone, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C20H28N2O2 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4,4-bis(4-aminophenyl)-1-butoxybutan-2-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-12-24-14-19(23)13-20(15-4-8-17(21)9-5-15)16-6-10-18(22)11-7-16/h4-11,19-20,23H,2-3,12-14,21-22H2,1H3 |
Clave InChI |
SHXRUPMYHXVIMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(CC(C1=CC=C(C=C1)N)C2=CC=C(C=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



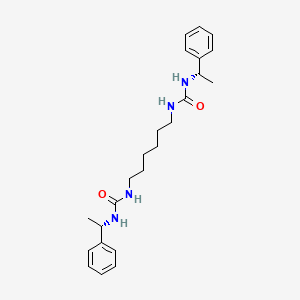
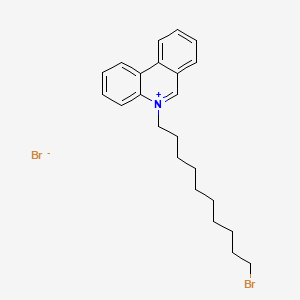
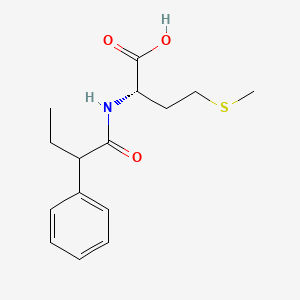
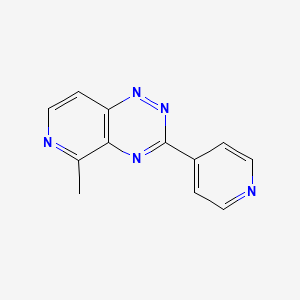

![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
